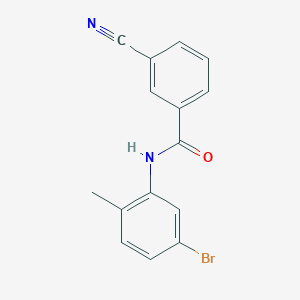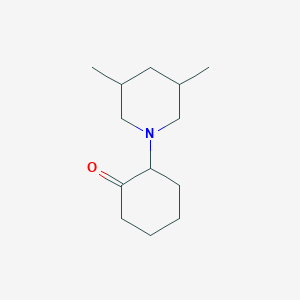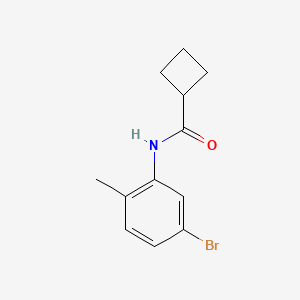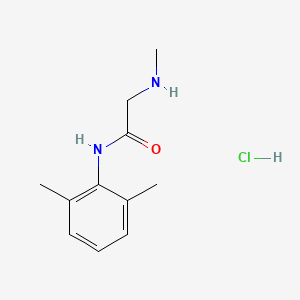![molecular formula C16H16ClF3N2 B1419317 N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine CAS No. 1098340-28-3](/img/structure/B1419317.png)
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine
描述
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine (NCTPD) is an organic compound that is used in many scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor and low solubility in water. NCTPD is a derivative of ethylenediamine and is a widely used intermediate in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine acts as a catalyst in the synthesis of organic compounds. It helps to accelerate the rate of reaction by increasing the concentration of the reactants and decreasing the activation energy required for the reaction. It also helps to increase the yield of the reaction by increasing the solubility of the reactants and by forming complexes with the reactants.
Biochemical and Physiological Effects
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has been found to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine has many advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a highly reactive compound, which makes it useful for synthesizing a variety of organic compounds. However, N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is a volatile liquid with a pungent odor and low solubility in water, which can make it difficult to work with in the laboratory.
未来方向
There are a number of potential future directions for research on N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds and pharmaceuticals. Another potential area of research is the development of more efficient methods of synthesizing N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine and its derivatives. Additionally, further research is needed to explore the potential toxicity of N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine and its derivatives, as well as to identify potential uses for N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine in the production of polymers and other specialty chemicals.
科学研究应用
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is used in many scientific research applications. It is used as a reactant in the synthesis of organic compounds, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides and oligonucleotides. N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine is also used in the production of polyurethanes and polyesters.
属性
IUPAC Name |
N'-[(4-chlorophenyl)-[2-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2/c17-12-7-5-11(6-8-12)15(22-10-9-21)13-3-1-2-4-14(13)16(18,19)20/h1-8,15,22H,9-10,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURCTTRGNGELIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149045 | |
| Record name | N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine | |
CAS RN |
1098340-28-3 | |
| Record name | N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)



![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)



